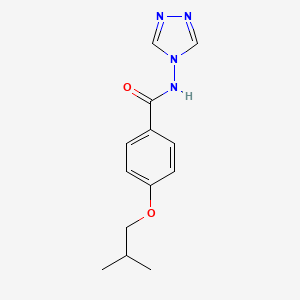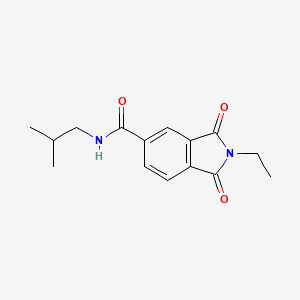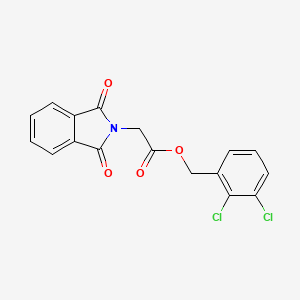![molecular formula C16H26ClNO3 B4404423 4-[3-(4-propoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4404423.png)
4-[3-(4-propoxyphenoxy)propyl]morpholine hydrochloride
Vue d'ensemble
Description
4-[3-(4-propoxyphenoxy)propyl]morpholine hydrochloride, also known as SR57227A, is a selective 5-HT3 receptor antagonist that has been widely studied for its potential therapeutic applications. This compound has been found to have a high affinity for the 5-HT3 receptor subtype, which is involved in the regulation of neurotransmitter release and the modulation of pain, anxiety, and mood.
Mécanisme D'action
4-[3-(4-propoxyphenoxy)propyl]morpholine hydrochloride acts as a selective antagonist of the 5-HT3 receptor subtype, which is a ligand-gated ion channel that is involved in the regulation of neurotransmitter release. By blocking the activity of this receptor, this compound reduces the release of neurotransmitters such as serotonin, dopamine, and noradrenaline, which are involved in the regulation of mood, anxiety, and pain.
Biochemical and physiological effects:
This compound has been found to have a number of biochemical and physiological effects, including reducing the release of neurotransmitters such as serotonin, dopamine, and noradrenaline. It has also been found to increase the release of the inhibitory neurotransmitter GABA, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-[3-(4-propoxyphenoxy)propyl]morpholine hydrochloride is its high selectivity for the 5-HT3 receptor subtype, which allows for more precise targeting of this receptor. Additionally, it has been found to have a low toxicity profile, which makes it a safer alternative to other compounds that have been studied for similar therapeutic applications. However, one limitation of this compound is that it has a relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are a number of potential future directions for research on 4-[3-(4-propoxyphenoxy)propyl]morpholine hydrochloride, including further studies on its potential therapeutic applications in the treatment of anxiety, depression, and pain. Additionally, it may be useful to investigate the potential use of this compound in the treatment of substance abuse disorders, as well as its effects on other neurotransmitter systems. Further studies on the pharmacokinetics and pharmacodynamics of this compound may also be useful in optimizing its effectiveness for therapeutic applications.
Applications De Recherche Scientifique
4-[3-(4-propoxyphenoxy)propyl]morpholine hydrochloride has been studied extensively for its potential therapeutic applications, particularly in the treatment of anxiety, depression, and pain. It has been found to have anxiolytic and antidepressant effects in animal models, as well as analgesic effects in models of acute and chronic pain. Additionally, it has been studied for its potential use in the treatment of substance abuse disorders, as it has been found to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
4-[3-(4-propoxyphenoxy)propyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-2-11-19-15-4-6-16(7-5-15)20-12-3-8-17-9-13-18-14-10-17;/h4-7H,2-3,8-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDNIZGCMWAESB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(2-methoxybenzyl)amino]carbonyl}phenyl propionate](/img/structure/B4404356.png)

![3,4-dichloro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B4404372.png)

![2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B4404389.png)


![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B4404410.png)
![1-{3-methoxy-4-[4-(1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4404412.png)
![2-[(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-methylacetamide](/img/structure/B4404419.png)
![4-[(ethylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4404436.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B4404445.png)
![2-[4-(acetylamino)phenoxy]-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B4404451.png)